molecular formula C23H22N2O2 B3003988 (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one CAS No. 1351663-48-3

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B3003988
CAS No.: 1351663-48-3
M. Wt: 358.441
InChI Key: GIUSHALTNVVAIW-CJLVFECKSA-N
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Description

(E)-1-(4-(Benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research. This high-purity compound is provided for research and development purposes exclusively. Chalcones and their derivatives demonstrate a wide spectrum of documented pharmacological activities in research settings, including serving as versatile scaffolds for developing antiviral, antimicrobial, anti-inflammatory, and antitumor agents . The structural motif of a dimethylamino group attached to a chalcone core, as featured in this compound, is a recognized pharmacophore in neuroscience research. Recent studies highlight that such dimethylamino-based chalcones function as potent, reversible, and selective inhibitors of Monoamine Oxidase B (MAO-B), a key enzymatic target for neurodegenerative diseases . The incorporation of a pyridine ring is a common strategy in drug design, known to enhance physicochemical properties and biological activity, with over 85% of FDA-approved drugs containing heterocycles like pyridine . Key Research Applications: • Neuroscience Research: Investigated as a potential lead compound for the inhibition of MAO-B, an enzyme implicated in Parkinson's and Alzheimer's diseases . • Antimicrobial & Antiviral Studies: Explored for its ability to target viral enzymes and combat multidrug-resistant bacteria through mechanisms such as efflux pump inhibition . • Anti-inflammatory & Antioxidant Screening: Chalcone-cinnamic acid hybrids are studied for multifunctional anti-inflammatory activity, including lipoxygenase (LOX) inhibition and radical-scavenging properties . • Chemical Synthesis: Serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, such as pyrroles, which are prevalent in pharmaceutical agents . Handling and Usage: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-phenylmethoxyphenyl)-2-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-25(2)16-22(19-12-14-24-15-13-19)23(26)20-8-10-21(11-9-20)27-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUSHALTNVVAIW-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one, also known by its CAS number 1351663-48-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its role as a monoamine oxidase B (MAO-B) inhibitor and its implications in neuroprotection.

Structural Characteristics

This compound belongs to the class of enaminones, characterized by the presence of a benzene ring, a hydroxyl group, a ketone, and an enamine. The structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

The compound features:

  • A benzyloxy substituent which enhances lipophilicity.
  • A dimethylamino group that contributes to its basicity and potential interaction with biological targets.
  • A pyridine ring that may participate in coordination with metal ions or influence pharmacokinetic properties.

Synthesis

The synthesis of this compound involves the reaction of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one with dimethylformamide dimethylacetal under controlled conditions. The synthesis pathway includes:

  • Reaction Setup : Mixing the starting materials in dimethylformamide.
  • Temperature Control : Heating the mixture to 383 K until the reaction completion is confirmed via thin-layer chromatography.
  • Purification : The product is purified through recrystallization from ethanol.

Monoamine Oxidase B Inhibition

Recent studies have highlighted the compound's potent inhibitory activity against MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. The following key findings were observed:

  • IC50 Value : The compound exhibited an IC50 value of 0.009 µM , indicating strong inhibitory potency against MAO-B .
  • Mechanism of Action : Kinetic studies suggest that it acts as a competitive inhibitor, effectively blocking the enzyme's active site .

Table 1: Comparative IC50 Values of Related Compounds

CompoundIC50 (µM)Activity Type
(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)...0.009MAO-B Inhibitor
(E)-3-(4-(Dimethylamino)phenyl)...8.19MAO-B Inhibitor
(E)-1-(4-Hydroxy-3-methylbut-2-en-1-yl)...0.0059MAO-B Inhibitor

Neuroprotective Effects

In vivo studies utilizing the MPTP model for Parkinson's disease demonstrated that this compound significantly improved motor function impairment correlated with its MAO-B inhibitory activity . This suggests potential therapeutic applications in neurodegenerative diseases.

Structure–Activity Relationship (SAR)

SAR studies suggest that modifications on the phenyl and pyridine rings can significantly affect biological activity:

  • Substituents at the para position generally enhance activity compared to ortho or meta positions.
  • Electron-donating groups increase potency, while electron-withdrawing groups tend to decrease it .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituents and Their Roles :

  • Benzyloxy Group: Enhances lipophilicity and may improve membrane permeability. Found in (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (melting point: ~133–135°C) .
  • Dimethylamino Group: Acts as an electron donor, improving nonlinear optical (NLO) properties. For example, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits higher polarizability and hyperpolarizability than urea .
  • Pyridin-4-yl Group : Introduces π-conjugation and hydrogen-bonding capabilities. Similar to (E)-1-(4-(prop-2-yn-1-yloxy)phenyl)-3-(pyridin-4-yl)prop-2-en-1-one (yield: 80%, m.p. 99–101°C) .

Observations :

  • The target compound’s pyridin-4-yl and benzyloxy groups may reduce yield compared to simpler derivatives (e.g., compound 37: 80% yield) due to steric hindrance .
  • Dimethylamino-containing chalcones often exhibit moderate-to-high yields (15–88%), with lower yields linked to bulky substituents (e.g., compound 39: 15% yield) .
Physical and Electronic Properties
  • Melting Points : Benzyloxy derivatives generally have higher melting points (e.g., 133–135°C for compound 39) due to increased molecular weight and π-stacking .
  • NLO Properties: The dimethylamino group enhances dipole moments and hyperpolarizability. For instance, Asiri et al. reported β values ~10× higher than urea for similar structures . The pyridin-4-yl group in the target compound may further augment NLO performance through extended conjugation .
Computational and Structural Insights
  • DFT Studies : Singh et al. used density functional theory (DFT) to correlate substituent effects with NLO properties in chalcones . Similar methods could predict the target compound’s electronic behavior.
  • Crystal Packing: The pyridin-4-yl group may influence hydrogen-bonding networks, as seen in (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (space group P2₁/c) .

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